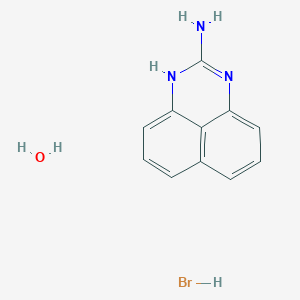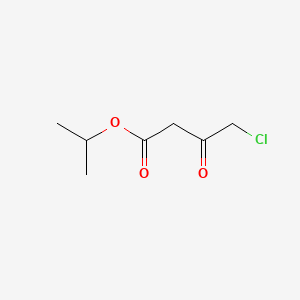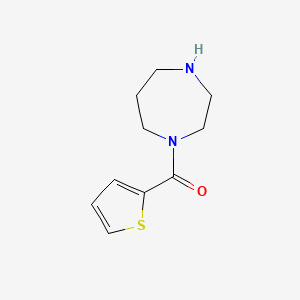
5-fluoro-2-hydroxybenzoate de méthyle
Vue d'ensemble
Description
Methyl 5-fluoro-2-hydroxybenzoate is a chemical compound that has been the subject of various research studies due to its potential applications in medical and chemical fields. The compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to a benzene ring, which is further esterified with a methyl group.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a procedure for synthesizing a compound with a similar structure, 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, was developed using O-methylation and a subsequent Schiff reaction . Another study described an efficient large-scale synthesis of a compound with a similar fluoro and hydroxy substitution pattern on the benzene ring, which involved a six-step process starting with commercially available compounds . Additionally, an optimal synthesis route for Methyl 2-amino-5-fluorobenzoate was presented, which involved nitrification, esterification, and hydronation of 3-fluorobenzoic acid .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, and extensive intermolecular hydrogen bonding was observed . In another study, the title compound, Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, was synthesized, and its planar molecular structure was described, with a dihedral angle between the phenyl ring and the ester group .
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been investigated. For instance, 2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide was synthesized using microwave-aided hydrazinolysis, followed by acylation . Another study synthesized a compound via a coupling reaction using dicyclohexyl carbodiimide, which was fast and yielded quantitative results .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures to Methyl 5-fluoro-2-hydroxybenzoate have been studied. An energetic study of 5-fluoro-2-methylbenzoxazole and 5-fluoro-2-methylbenzothiazole provided insights into their enthalpies of formation in both condensed and gaseous states . Additionally, computational calculations were used to estimate gas-phase basicities and proton affinities . The experimental and computational thermochemical properties of these compounds were also investigated, providing valuable data for understanding their stability and reactivity .
Applications De Recherche Scientifique
Recherche sur le cancer
5-fluoro-2-hydroxybenzoate de méthyle: a été utilisé dans la synthèse d’une classe d’inhibiteurs macrocycliques d’ALK . Ces inhibiteurs sont importants dans le traitement du cancer car ils ciblent la kinase du lymphome anaplasique (ALK), qui est impliquée dans le développement de divers cancers. En inhibant l’ALK, ces composés peuvent empêcher la prolifération des cellules cancéreuses, offrant une stratégie thérapeutique potentielle pour lutter contre les tumeurs malignes.
Traitement du lymphome non hodgkinien
Ce composé a également trouvé une application dans la synthèse d’hétérocycles bicycliques pontés, qui agissent comme des inhibiteurs de BTK . La tyrosine kinase de Bruton (BTK) est une autre enzyme cruciale dans la voie de signalisation du récepteur des lymphocytes B. L’inhibition de la BTK peut conduire à la mort des lymphocytes B malins, offrant ainsi une voie de traitement pour le lymphome non hodgkinien.
Études d’inhibition enzymatique
This compound: peut être utilisé pour préparer des composés qui inhibent la phospholipase A2α cytosolique . Cette enzyme joue un rôle dans la production d’acide arachidonique et la synthèse subséquente des eicosanoïdes, qui sont impliqués dans l’inflammation et d’autres processus cellulaires. Les inhibiteurs de cette enzyme pourraient être précieux pour étudier les maladies inflammatoires et développer des médicaments anti-inflammatoires.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5-fluoro-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHBWVVOJLVMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382493 | |
| Record name | Methyl 5-fluoro-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
391-92-4 | |
| Record name | Methyl 5-fluoro-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-fluoro-2-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol](/img/structure/B1304828.png)



